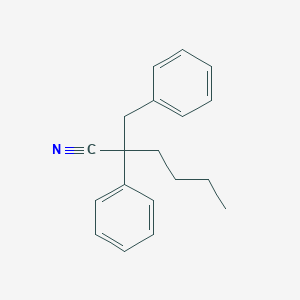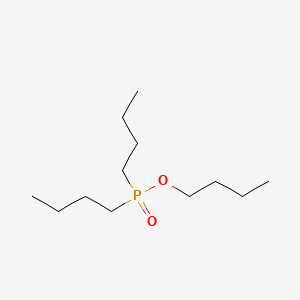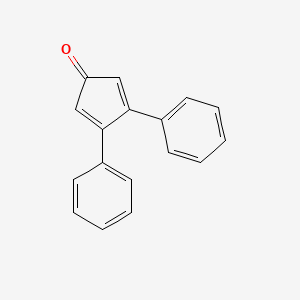
3,4-Diphenylcyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C17H12O It is a member of the cyclopentadienone family, characterized by a five-membered ring with two phenyl groups attached at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Diphenylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzil with dibenzyl ketone in the presence of a base, such as sodium hydroxide, followed by cyclization and dehydration . The reaction typically occurs under reflux conditions in an ethanol solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert it into the corresponding cyclopentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentadienone derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,4-Diphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-diphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: Similar structure with ethyl groups at the 2 and 5 positions.
2,5-Dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: Similar structure with methyl groups at the 2 and 5 positions.
Uniqueness
3,4-Diphenylcyclopenta-2,4-dien-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Its phenyl groups provide stability and influence its reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
6287-64-5 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3,4-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H12O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
XICDBYFHENQNGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




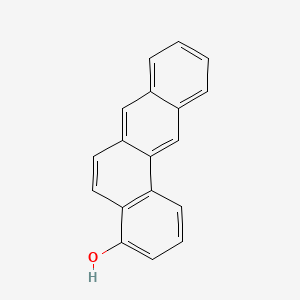
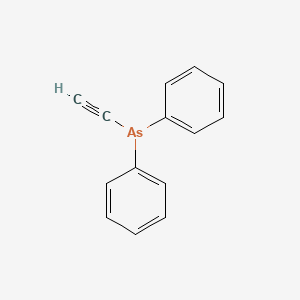
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
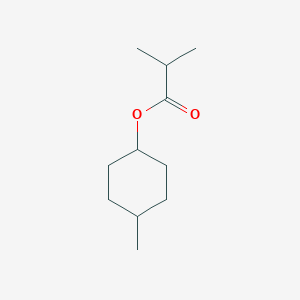
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)
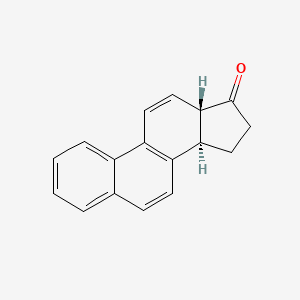
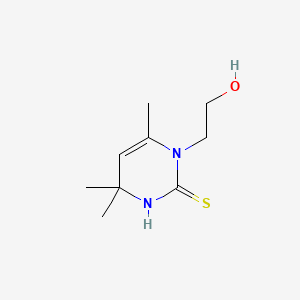

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
